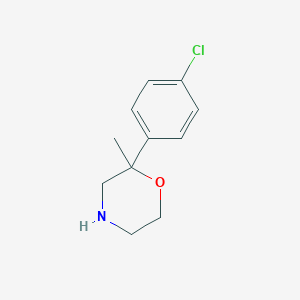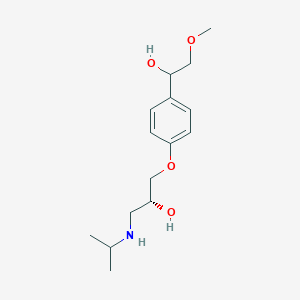
3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat heart failure, hypertension, and angina. It was first approved by the FDA in 1995 and has since become a widely prescribed medication due to its effectiveness in treating cardiovascular diseases.
作用机制
Carvedilol works by blocking beta-adrenergic receptors in the heart, reducing the effects of the stress hormone adrenaline. This leads to a decrease in heart rate and blood pressure, which can help improve cardiac function in patients with heart failure and hypertension. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to block alpha-adrenergic receptors, which may contribute to its vasodilatory effects.
生化和生理效应
Carvedilol has been found to have several biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, which may contribute to its cardioprotective effects. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to improve endothelial function and reduce platelet aggregation, which may help prevent cardiovascular events such as heart attack and stroke.
实验室实验的优点和局限性
Carvedilol has several advantages for lab experiments. It is readily available and has a well-established mechanism of action, making it a useful tool for studying cardiovascular diseases. However, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has some limitations for lab experiments. Its effects may be influenced by factors such as age, sex, and comorbidities, which may make it difficult to generalize findings to the wider population.
未来方向
There are several future directions for research on 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol. One area of interest is the potential use of 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol in the treatment of other diseases, such as chronic obstructive pulmonary disease and diabetes. Additionally, further research is needed to better understand the mechanisms underlying 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol's cardioprotective effects and to develop more effective treatments for cardiovascular diseases. Finally, studies are needed to investigate the long-term effects of 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol on cardiovascular outcomes and to identify patient populations that may benefit most from treatment with 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol.
Conclusion:
In conclusion, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol is a widely prescribed medication for the treatment of heart failure, hypertension, and angina. It has several biochemical and physiological effects that contribute to its cardioprotective effects. While 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has some limitations for lab experiments, it remains a useful tool for studying cardiovascular diseases. There are several future directions for research on 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, including its potential use in the treatment of other diseases and the development of more effective treatments for cardiovascular diseases.
科学研究应用
Carvedilol has been extensively studied for its efficacy in treating various cardiovascular diseases. It has been shown to improve left ventricular function in patients with heart failure and reduce mortality rates in patients with hypertension. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to have antioxidant properties, which may contribute to its cardioprotective effects.
属性
CAS 编号 |
110458-46-3 |
|---|---|
产品名称 |
3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol |
分子式 |
C15H25NO4 |
分子量 |
283.36 g/mol |
IUPAC 名称 |
(2R)-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/t13-,15?/m1/s1 |
InChI 键 |
OFRYBPCSEMMZHR-UHFFFAOYSA-N |
手性 SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)C(COC)O)O |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
同义词 |
3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol 3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'R,2R)-isomer 3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'R,2S)-isomer 3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'S,2S)-isomer 3-HMPIP |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
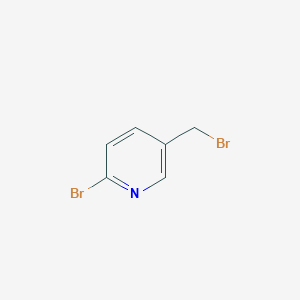
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
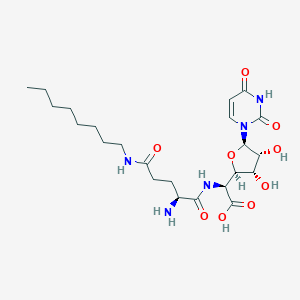



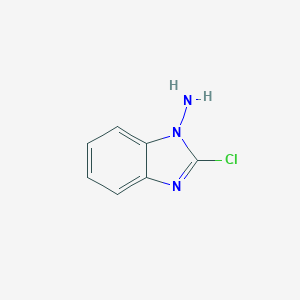
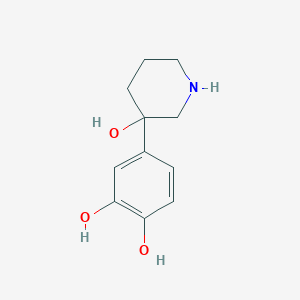
![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

